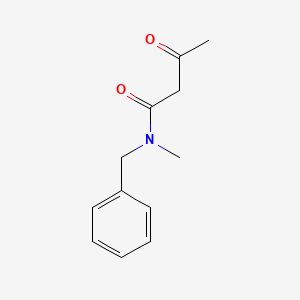

N-Benzyl-N-Methylacetoacetamide

Descripción general

Descripción

N-Benzyl-N-Methylacetoacetamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a white crystalline solid that is soluble in alcohols, alkanes, and ethers, but nearly insoluble in water . This compound is often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Benzyl-N-Methylacetoacetamide can be synthesized through the reaction of N-methylacetamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization from an appropriate solvent .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: N-Benzyl-N-Methylacetoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under reflux conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-Benzyl-N-Methylacetoacetamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-Benzyl-N-Methylacetoacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

- N-Benzyl-N-Methylcinnamamide

- N-Benzyl-N-Methylisobutyramide

- N,N-Diethylacetoacetamide

- N-Benzyl-N-Isopropylbenzhydrylamine

- N’-Benzyl-N,N-Diethylethylenediamine

Comparison: N-Benzyl-N-Methylacetoacetamide is unique due to its specific structural features, such as the presence of both benzyl and methyl groups attached to the acetoacetamide moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

N-Benzyl-N-Methylacetoacetamide (NBMAA) is an organic compound with the molecular formula CHNO and a molecular weight of 205.25 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of NBMAA, detailing its mechanisms of action, research findings, and applications in various scientific fields.

NBMAA can be synthesized through the reaction of N-methylacetamide with benzyl chloride in the presence of a base such as sodium hydroxide. The synthesis typically occurs under reflux conditions, followed by purification through recrystallization from suitable solvents.

The biological activity of NBMAA is primarily attributed to its ability to act as an enzyme inhibitor . It modulates biochemical pathways by inhibiting enzymes involved in the synthesis of nucleic acids and proteins, which is crucial for its potential use as an antimicrobial or anticancer agent.

Biological Activities

1. Antimicrobial Activity:

Research indicates that NBMAA exhibits significant antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity:

Studies have shown that NBMAA may possess anticancer properties by inducing apoptosis in cancer cells. The compound's mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of nucleic acid synthesis |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of NBMAA, various concentrations were tested against common bacterial pathogens. The results demonstrated a dose-dependent inhibition, with significant activity observed at higher concentrations, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of NBMAA on human cancer cell lines. The compound was found to induce cell cycle arrest and promote apoptotic pathways, highlighting its potential as a lead compound for cancer therapy.

Q & A

Q. Basic: What are the common synthetic routes for N-Benzyl-N-Methylacetoacetamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves acylation of secondary amines with acetylating agents. For example:

- Acylation with Acetic Anhydride : Reacting N-benzyl-N-methylamine with acetic anhydride under reflux in a solvent like ethanol or ethyl acetate (6–24 hours). This method yields >90% when optimized .

- Alternative Routes : Use of acetyl chloride with a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice (polar aprotic vs. protic) affects reaction kinetics and purity.

Critical Factors :

- Temperature : Prolonged reflux (e.g., 6 hours in ethanol) ensures complete conversion .

- Catalysts : Base catalysts (e.g., NaHCO₃) improve acyl transfer efficiency.

- Purification : Recrystallization in ethanol removes unreacted starting materials .

Q. Basic: How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₁H₁₃NO₂ (calc. 191.1) .

- IR Spectroscopy : Strong C=O stretch at ~1650 cm⁻¹ and N-H bending (if present) at ~1550 cm⁻¹ .

Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. Advanced: How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?

Methodological Answer:

Low yields often stem from incomplete acylation or side reactions. Optimization strategies include:

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Acylating Agent | Acetic anhydride (vs. acetyl chloride) | Higher purity, fewer byproducts | |

| Solvent | Ethanol (reflux) | Enhances solubility and kinetics | |

| Reaction Time | 6–12 hours | Balances conversion vs. degradation | |

| Catalyst | Triethylamine (for HCl scavenging) | Prevents acid-induced side reactions |

Troubleshooting : Use TLC or HPLC to monitor reaction progress. Recrystallize in ethanol to remove unreacted amine .

Q. Advanced: What analytical strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

Discrepancies in spectral data may arise from conformational isomerism or impurities. Mitigation steps:

- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotamers) by observing peak splitting changes at different temperatures .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .

- Comparative Analysis : Match experimental data with computational predictions (DFT for NMR chemical shifts) .

Case Study : In N-benzyl derivatives, benzyl group rotation can cause splitting in ¹H NMR. VT-NMR at −40°C stabilizes conformers for clear assignment .

Propiedades

IUPAC Name |

N-benzyl-N-methyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10(14)8-12(15)13(2)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCNVQYZBQIYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294651 | |

| Record name | N-BENZYL-N-METHYL-3-OXO-BUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71392-09-1 | |

| Record name | NSC97565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-BENZYL-N-METHYL-3-OXO-BUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.